Acid Violet 9
Description
Structure
2D Structure
Properties
CAS No. |
6252-76-2 |
|---|---|
Molecular Formula |
C34H26N2NaO6S+ |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
sodium 4-[[9-(2-carboxyphenyl)-6-(2-methylanilino)xanthen-10-ium-3-yl]amino]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1 |
InChI Key |
UWMZZSRDUVJJDP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+] |
Other CAS No. |
6252-76-2 |
Related CAS |
10213-95-3 (Parent) |
Synonyms |
henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium |
Origin of Product |
United States |
Molecular Structure, Spectroscopic Attributes, and Photophysical Phenomena of Violamine R
Intrinsic Spectroscopic Signatures and Photophysical Behavior of Violamine R
Photoluminescence Intermittency (Blinking) of Single Violamine R Molecules
Elucidation of Underlying Photophysical Mechanisms in Violamine R
Conformational Relaxation States
Conformational relaxation can influence the photophysical properties of organic luminophores, including Violamine R tristains.com. Fluctuations in the emission intensity of Violamine R can arise from changes in its transition dipole moment, which may be linked to conformational flexibility. While studies on VR in KAP crystals showed broad orientational distributions, similar to more rigid molecules, suggesting that conformational flexibility might not be the sole factor, it remains a potential contributor to the dynamic behavior observed in single-molecule emission.
Spectral Diffusion Effects
Spectral diffusion is a prominent photophysical phenomenon observed in single-molecule studies of Violamine R tristains.com. This effect manifests as variations in the emissive intensity of the luminophore, attributed to changes in its absorption cross-section at the excitation wavelength tristains.com. In Violamine R molecules embedded in potassium acid phthalate (B1215562) (KAP) crystals, a wide distribution of emission energies is observed, consistent with the molecules experiencing diverse dielectric environments within the crystal lattice. Time-dependent fluctuations in the spectral decomposition of emission further confirm the presence of spectral diffusion, which contributes to the population and depopulation kinetics of the non-emissive state.
Multiple Charging Models
For organic luminophores like Violamine R, the non-emissive or "dark" state observed during photoluminescence intermittency is often associated with the formation of a radical species through electron transfer with the surrounding environment tristains.com. In the case of Violamine R, photoinduced intramolecular charge transfer states are implicated in its non-radiative decay pathway, leading to the formation of a colorless leuco form, which is a potential dark state for VR molecules within potassium acid phthalate crystals tristains.comnih.gov. Furthermore, the protonation states of Violamine R in its ground state play a role, and a dynamic interchange between two emissive protonation states has been observed in single-molecule emission studies tristains.comnih.gov. This suggests that proton transfer processes can contribute to the transitions between emissive and non-emissive states tristains.com.
Environmental and Temperature Dependencies on Violamine R Photophysics
The photophysical intermittency of Violamine R is highly sensitive to both its immediate environment and temperature fishersci.co.uk. Comparative studies of Violamine R emission in different host matrices, such as poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP) crystals, reveal distinct temperature dependencies and underlying mechanisms for blinking tristains.com.
In PVOH, the probability histograms of on- and off-event durations show a very modest temperature dependence, consistent with an electron transfer mechanism via tunneling between Violamine R and the polymer matrix tristains.com. This suggests that the local molecular environment around the dye remains relatively stable even as the bulk viscosity of the polymer host changes around its glass-transition temperature.
Conversely, in KAP crystals, the blinking statistics of Violamine R are significantly temperature-dependent, with both the on- and off-event durations increasing with elevated temperatures tristains.com. This behavior is inconsistent with an electron-transfer mechanism and instead points towards a non-adiabatic proton-transfer process between Violamine R and the KAP lattice as the primary cause of blinking. The proposed mechanism involves the formation of a colorless, ring-closed (leuco) form of Violamine R through proton transfer from the dye to the KAP lattice, with the decay of this dark state occurring via ring-opening promoted by proton transfer from KAP back to Violamine R.
Molecular Reactivity and Synthetic Approaches for Violamine R Derivatization
Violamine R, as a synthetic organic dye, possesses a structure amenable to various chemical transformations, particularly at its aromatic rings and functional groups.
Electrophilic Aromatic Substitution Reactions of Violamine R
As a xanthylium-class dye, Violamine R contains a conjugated aromatic system that is susceptible to electrophilic aromatic substitution (EAS) reactions nih.gov. While specific electrophilic aromatic substitution reactions for Violamine R are not extensively detailed in publicly available literature, xanthylium compounds generally undergo such substitutions at their aromatic rings nih.gov. The presence of activating groups, such as the amino and sulfophenyl groups on the xanthylium core of Violamine R, would typically direct and activate specific positions on the aromatic rings for electrophilic attack fishersci.co.ukmims.com. For instance, the synthesis of other xanthene dyes like Fluorescein (B123965) and Rhodamine B often involves Friedel-Crafts acylation, a type of EAS, or other acid-catalyzed condensation reactions.
Strategies for Functionalization and Derivative Synthesis of Violamine R
The derivatization of Violamine R, and similar dyes, is typically aimed at modifying its properties for specific applications or enhancing its interaction with target substrates. Given its molecular structure, which includes amino, carboxyl, and sulfonate functional groups fishersci.co.ukmims.com, several strategies for functionalization and derivative synthesis can be inferred.
Amine Reactivity: The amino groups present in Violamine R can undergo reactions with various electrophiles. For example, acylation, alkylation, or reaction with isothiocyanates (as seen in fluorescein derivatives like FITC) could introduce new functionalities.
Carboxyl Group Reactivity: The carboxyphenyl group offers a site for esterification, amide formation, or coupling reactions fishersci.co.uk. These reactions can modify solubility, introduce linking groups for conjugation, or alter photophysical properties.
Sulfonate Group Reactivity: The sulfonate group, while generally stable, contributes to water solubility and can be involved in salt formation fishersci.nl. Modifications involving this group are less common for direct derivatization but are crucial for the dye's application as an acid dye.
General Derivatization: Techniques like trimethylsilylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be applied to functional groups like alcohols, phenols, carboxylic acids, and amines to improve volatility for analytical purposes. Such general derivatization methods could be adapted for Violamine R to facilitate analysis or modify its properties for specific research applications.
While the broad reactivity of xanthylium dyes includes oxidation, reduction, and substitution reactions, specific synthetic routes for the derivatization of Violamine R are not widely documented in general scientific literature nih.gov. However, its use in various applications, including biological staining and environmental monitoring, suggests that its structure allows for interactions with different substrates and potential for targeted labeling through its inherent functional groups fishersci.nl.
Advanced Spectroscopic and Analytical Methodologies Applied to Violamine R Research
Single-Molecule Spectroscopy and Microscopy of Violamine R
Single-molecule spectroscopy (SMS) offers a unique approach to unravel the intrinsic photophysical properties of individual luminophores, revealing behaviors that are often obscured in ensemble-averaged measurements. nih.govfishersci.fi Violamine R (VR) has been a significant subject in this field due to its pronounced photoluminescence intermittency, commonly referred to as "blinking." sarchemlabs.comdergipark.org.tr Research involving single Violamine R molecules typically embeds them within solid-state hosts, such as single crystals of potassium acid phthalate (B1215562) (KAP) or in polymer films like poly(vinyl alcohol) (PVOH), to isolate individual emitters for observation. sarchemlabs.comnih.govfishersci.fifishersci.cafishersci.seindiamart.comnih.govtristains.comfishersci.co.uk
Confocal Fluorescence Microscopy Applications for Violamine R
Confocal fluorescence microscopy is a primary technique employed in the study of single Violamine R molecules. This optical imaging method combines the principles of fluorescence imaging with confocal microscopy to achieve enhanced optical resolution and signal-to-noise ratio. The core advantage of confocal microscopy lies in its ability to reject out-of-focus light by using a pinhole aperture, thereby reducing background haze and improving image contrast.
In experiments involving Violamine R, single-molecule concentrations are achieved by growing host crystals (e.g., KAP) from dilute dye solutions (typically around 1 x 10⁻⁸ M). fishersci.ca The resulting thin crystal slices (less than 1 mm) are then prepared for confocal microscopy. fishersci.ca The technique facilitates the investigation of both the alignment and photophysical characteristics of individual Violamine R molecules within the host matrix. fishersci.ca For detection, single-photon counting avalanche photodiodes are commonly used to capture the total emission intensity, while single-molecule fluorescence spectra can be collected using a monochromator and a liquid nitrogen-cooled CCD camera assembly. fishersci.ca
Quantitative Analysis of Violamine R Fluorescence Intermittency Data
A hallmark of single-molecule fluorescence, including that of Violamine R, is photoluminescence intermittency (PI), or "blinking." This phenomenon is characterized by stochastic transitions between emissive ("on") and non-emissive ("off") states, which are attributed to the population and subsequent decay of a non-emissive or "dark" state. sarchemlabs.comnih.govdergipark.org.trindiamart.com Quantifying these blinking dynamics is crucial for understanding the underlying photophysical processes. The standard approach involves parsing the raw intensity time traces into distinct "on" and "off" events and then constructing probability distributions (histograms) of their durations. fishersci.fidergipark.org.tr
One of the most straightforward methods for analyzing fluorescence intermittency data is threshold-based detection. In this approach, a predefined intensity threshold is set above the background noise. Photon counts or intensities exceeding this threshold are classified as "on" events, while those falling below are designated as "off" events. nih.govfishersci.fiindiamart.com
Studies on single Violamine R molecules embedded in KAP crystals, when analyzed using thresholding, often yielded power-law distributions for both "on" and "off" times, with a power-law exponent typically around ~2. nih.gov This result was initially interpreted as consistent with a distributed kinetics model for the population and depopulation of the non-emissive state. nih.gov However, a significant limitation of this method is its assumption of a simple two-state blinking system. nih.gov Furthermore, thresholding can introduce artifacts, such as spurious short-time events, which may artificially inflate the calculated power-law exponent. nih.gov
To circumvent the limitations of threshold-based methods, change-point detection (CPD) algorithms have been applied to analyze the blinking dynamics of single Violamine R molecules. nih.gov CPD offers a more statistically unbiased and systematic approach to analyzing single-molecule temporal-emission traces. nih.gov This method models incoming photons and detector noise as Poisson distributed, detecting significant intensity changes through a generalized likelihood ratio test. nih.gov
When the same emission time traces of Violamine R in KAP were re-analyzed using CPD, a different power-law exponent of approximately ~1.5 was obtained, indicating a notable difference from the thresholding results. nih.gov A key advantage of CPD is its ability to reveal the existence of multiple emission states, which is inconsistent with a simplistic two-state blinking model and often points towards phenomena like spectral diffusion. nih.gov CPD also helps in reducing the number of detected blinking events and effectively removes spurious change points that arise from Poissonian noise, leading to a more accurate representation of the true blinking kinetics. nih.gov CPD algorithms are implemented in various statistical software environments, such as the changepoint package in R.
The analysis of "on" and "off" duration histograms for many single emitters, including Violamine R, frequently reveals power-law distributions of the form t⁻ᵅ, where ᵅ is the power-law exponent. nih.govdergipark.org.trfishersci.senih.gov For Violamine R in KAP, this power-law behavior has been observed to be conserved over three orders of magnitude in time. nih.gov As noted, the specific value of the power-law exponent can vary depending on the analytical methodology used (e.g., ~2 with thresholding vs. ~1.5 with CPD). nih.gov
The presence of power-law distributed event durations is often interpreted as evidence for "dispersed kinetics," a condition where the rate constants for the production and decay of the dark state evolve over the observation period. dergipark.org.trindiamart.comnih.gov Proposed mechanisms contributing to these distributed kinetics in KAP/VR systems include spectral diffusion (fluctuations in the local dielectric environment leading to changes in emission energy) and/or intermolecular electron transfer. nih.govnih.gov
However, it is important to note that recent studies employing more statistically robust analytical methods, such as those based on cumulative distribution functions (CDFs) and maximum-likelihood estimation (MLE), have challenged the universal applicability of power-law descriptions for Violamine R photoluminescence intermittency. These advanced analyses suggest that, contrary to previous findings, the blinking exhibited by Violamine R in KAP may not always be well-described by a power law. fishersci.fi This highlights the critical role of sophisticated analytical methodologies in accurately interpreting complex single-molecule data.
The power-law exponent can be influenced by various experimental parameters, including the specific chromophore, the experimental bin time, the chosen intensity threshold, and the excitation power. nih.gov
Here is a summary of power-law exponents for Violamine R blinking kinetics based on different detection methodologies:
| Detection Methodology | Power-Law Exponent (approx.) | Reference |
| Threshold-Based | ~2 | nih.gov |
| Change-Point Detection | ~1.5 | nih.gov |
Ensemble Spectroscopic Characterization of Violamine R
While single-molecule studies provide granular insights, ensemble spectroscopic characterization offers a macroscopic view of Violamine R's optical properties. Violamine R, a rhodamine analog, is known for its fluorescent properties. fishersci.ca
Ensemble-averaged absorption and emission spectra of Violamine R, particularly when heavily dyed into host crystals like potassium acid phthalate (KAP), have been systematically recorded. nih.gov These measurements provide fundamental information about the compound's light absorption and emission characteristics in a bulk environment. Spectrophotometric studies have detailed the visible and ultraviolet absorption spectra, alongside excitation and fluorescence spectra, of chromatographically pure samples of Violamine R.
Comparisons between ensemble and single-molecule data can reveal important differences and commonalities. For instance, the average molecular orientation of Violamine R molecules in KAP determined from ensemble measurements (42.3 ± 10.4°) shows good agreement with the average orientation observed in single-molecule experiments (42°). fishersci.ca However, single-molecule studies often reveal a broad distribution of orientations and photophysical behaviors that are masked in ensemble measurements, indicating heterogeneity within the sample. fishersci.ca Ensemble fluorescence techniques, such as Fluorescence Recovery After Photobleaching (FRAP), are also utilized to study molecular dynamics, where the average relaxation times derived from single-molecule correlation functions can align with ensemble relaxation times, despite underlying heterogeneous dynamics at the individual molecule level.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light by a sample scienceopen.com. This method is fundamental for the qualitative analysis and quantitative detection of compounds, relying on the principle that pollutant molecules, or in this case, dye molecules, absorb specific wavelengths of light as electrons transition from ground to excited states github.com. The extent of light absorption is directly correlated with the substance's concentration, as described by the Lambert-Beer law github.com.
Research on Violamine R has identified its characteristic absorption in the visible region of the electromagnetic spectrum. One reported UV absorption maximum for Violamine R is at 529 nm mfa.org. However, another source indicates an absorbance peak at 752 nm for Violamine R aatbio.com. This variation may be attributable to differences in solvent, concentration, or other experimental conditions. UV-Vis spectroscopy can also be coupled with separative techniques for the analysis of Violamine R scispace.com.
Table 1: Reported UV-Vis Absorption Maxima for Violamine R
| Property | Value (nm) | Source |
| UV Absorption Maximum | 529 | mfa.org |
| Absorbance Peak | 752 | aatbio.com |
Raman and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a vibrational spectroscopic technique that provides a unique molecular fingerprint of a sample by analyzing the inelastic scattering of light nih.gov. It is a non-destructive method capable of qualitative and quantitative studies of both organic and inorganic systems metrohm.com. Surface-Enhanced Raman Spectroscopy (SERS) is an advanced variant that significantly amplifies the Raman signal of molecules adsorbed on plasmonic metal nanoparticles, overcoming the inherent insensitivity and fluorescence interference often encountered in normal Raman scattering metrohm.com. SERS can achieve signal enhancements by many orders of magnitude, making it highly sensitive for trace detection nih.govmetrohm.com.
Violamine R, as a synthetic dye, is a candidate for analysis by Raman and SERS scispace.com. While the principles of SERS, including its ability to enhance signals and provide detailed vibrational information, are well-documented for various dyes researchgate.netfrontiersin.orgijop.ir, specific detailed Raman or SERS spectral peaks and their assignments for Violamine R were not explicitly available in the current literature search. Studies often focus on the general application of these techniques to classes of dyes or specific compounds like Crystal Violet or Rhodamine B frontiersin.orgijop.ir. The application of SERS to dyes can reveal molecular vibrations and interactions with substrates, which would be valuable for understanding Violamine R's behavior in different environments.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is another powerful vibrational spectroscopic technique that provides information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation sci-hub.se. Each molecule has a unique set of vibrational modes, resulting in a characteristic "fingerprint" spectrum that can be used for identification and structural elucidation sci-hub.se.
FT-IR spectroscopy can be applied to the study of Violamine R, particularly in the context of analyzing early synthetic dyes scispace.com. This technique is valuable for identifying characteristic absorption bands corresponding to specific functional groups within the Violamine R molecule, such as carbonyls, amines, and aromatic rings, which are part of its complex xanthylium structure nih.gov. However, specific detailed FT-IR absorption bands or spectral data for Violamine R were not found in the current search results. General applications of FT-IR include the analysis of various organic molecules and dyes, providing insights into their composition and potential degradation pathways sci-hub.seresearchgate.net.
Advanced Mass Spectrometry Approaches for Violamine R Analysis
Mass spectrometry (MS) techniques are crucial for determining the molecular weight, elemental composition, and structural details of compounds. Advanced MS approaches, particularly those involving high resolution and imaging capabilities, offer unparalleled insights into complex molecules like Violamine R.
High-Resolution Tandem Mass Spectrometry
High-Resolution Tandem Mass Spectrometry (HRMS/MS), also known as MS/MS or MS², is an instrumental analysis technique that involves multiple stages of mass analysis with an intermediate fragmentation step wikipedia.org. This method is highly effective for determining accurate mass, elemental compositions, and detailed structural information of analytes, even in complex samples nih.govspectroscopyonline.com. HRMS/MS is particularly powerful for distinguishing structural isomers, as it provides unique fragmentation patterns that can be compared against spectral libraries for confident compound identification wikipedia.orgnih.govmdpi.com.
For Violamine R, high-resolution tandem mass spectrometry is a valuable tool for confirming its molecular formula (C₃₃H₂₉N₃O₅S, molecular weight 593.67 g/mol for the inner salt form, or C₃₄H₂₅N₂NaO₆S, molecular weight 612.63 g/mol for the sodium salt form, depending on the specific counterion and tautomeric state described in different sources) nih.govmfa.org. It enables the study of its fragmentation pathways, which can reveal the connectivity of its complex xanthylium core and its various substituents nih.govwikipedia.org. While the general utility of HRMS/MS for complex organic molecules is well-established nih.govmdpi.comnih.gov, specific detailed fragmentation patterns or mass spectral data for Violamine R were not identified in the current search. The ability of HRMS/MS to provide accurate mass measurements (with errors typically less than 10 ppm) and to resolve isobaric interferences makes it ideal for the precise characterization of Violamine R and its potential metabolites or degradation products spectroscopyonline.comresearchgate.net.
Mass Spectrometry Imaging Techniques
Mass Spectrometry Imaging (MSI) is a cutting-edge analytical technique that combines the molecular specificity of mass spectrometry with spatial information, allowing for the direct visualization of the distribution of hundreds to thousands of molecules on a sample surface without the need for labeling or staining scienceopen.comfrontiersin.orgsigmaaldrich.comfrontiersin.org. MSI produces distribution maps of selected compounds by rastering an ionization beam across the sample, with each pixel in the image corresponding to a mass spectrum sigmaaldrich.comillinois.edu. This technique is invaluable for understanding the localization and distribution of various biochemicals within heterogeneous samples sigmaaldrich.comslideshare.net.
In the context of Violamine R research, MSI can provide molecular identification and mapping capabilities scispace.com. Given Violamine R's use as a stain and fluorescent dye in biological and medical applications nih.govmfa.orgfrontiersin.orgnih.gov, MSI could be applied to visualize its distribution within tissues or cellular structures. For instance, it could reveal how Violamine R interacts with and localizes to specific cellular components or its penetration and distribution in various biological matrices. While the general principles and broad applications of MSI in pharmaceutical, medical, and biological research are well-documented, including its ability to differentiate parent drugs from metabolites and visualize their spatial distribution scienceopen.comfrontiersin.orgfrontiersin.orgillinois.edu, specific research findings or detailed imaging results showing the distribution of Violamine R were not found in the current search. MSI techniques such as MALDI (Matrix-Assisted Laser Desorption/Ionization) and SIMS (Secondary Ion Mass Spectrometry) are commonly used, offering complementary advantages in terms of mass range and spatial resolution frontiersin.orgillinois.edu.
Theoretical and Computational Investigations of Violamine R
Quantum Mechanical Calculations for Violamine R (e.g., Density Functional Theory)
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental for investigating the electronic structure and excited-state properties of molecules. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure, primarily the ground state, of many-body systems such as atoms, molecules, and condensed phases. diva-portal.orgmdpi.com TD-DFT extends this capability to the study of excited states, enabling the calculation of properties directly related to optical absorption and emission spectra. rsc.org
While specific DFT or TD-DFT studies focusing solely on the electronic structure and excited-state dynamics of Violamine R itself are not extensively detailed in the provided search results, the utility of these methods for similar organic dyes and fluorophores is well-established. For instance, TD-DFT calculations have been employed to determine absorption wavelengths and transition dipole moments for various polymethine dyes, providing insights into their photophysical properties. nih.gov Such calculations can predict ground-state geometries, vibrational modes, and the energies of low-lying singlet excited states, which are crucial for understanding light absorption and emission processes. nih.gov The application of DFT can also shed light on how molecular structure and environmental factors, such as electric fields, influence vibrational coupling and interfacial electron transfer dynamics in dye-semiconductor systems, which are relevant to photophysical processes like blinking. researchgate.net Given Violamine R's role as a fluorophore, DFT and TD-DFT would be instrumental in characterizing its electronic transitions, potential energy surfaces, and the nature of its emissive and non-emissive states, thereby contributing to a comprehensive understanding of its photoluminescence.
Molecular Dynamics Simulations Involving Violamine R
Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the motion of atoms and molecules over time, providing insights into their structural, dynamical, and thermodynamical properties. mdpi.complos.org These simulations are particularly effective for investigating conformational changes, interactions with the surrounding environment, and the flexibility of molecular systems. mdpi.comchemrxiv.orgbiorxiv.orgacs.org
Although direct MD simulations specifically focused on Violamine R were not found in the search results, the principles and applications of MD are highly relevant to understanding its photophysical behavior. Violamine R's photoluminescence intermittency is known to be environment-dependent, with different blinking mechanisms observed in various matrices. rsc.org MD simulations could be used to model the interactions between Violamine R molecules and their host environments, such as poly(vinyl alcohol) (PVOH) or potassium acid phthalate (B1215562) (KAP) crystals. Such simulations could explore:
Conformational Flexibility: How the molecular structure of Violamine R changes over time in different environments, and whether these conformational changes contribute to the formation of "dark" states. biorxiv.orgoregonstate.edu
Environmental Interactions: The nature of interactions (e.g., hydrogen bonding, electron transfer pathways) between Violamine R and the surrounding matrix or solvent molecules. This is crucial for understanding how the local nanoenvironment influences photophysical processes like electron or proton transfer, which are implicated in blinking. rsc.orgmdpi.com
Dynamics of Dark State Formation: While MD typically doesn't handle bond-breaking events or changes in electronic structure, it can provide the dynamic context—such as molecular diffusion or reorientation—that might precede or accompany the formation and decay of non-emissive states. mdpi.com
By simulating the dynamic behavior of Violamine R within its host matrix, MD could offer a microscopic view of the structural rearrangements and intermolecular interactions that contribute to its complex photophysical characteristics.
Monte Carlo Simulations for Violamine R Photophysical Modeling
Monte Carlo (MC) simulations have proven to be a valuable tool for modeling the photophysical behavior of Violamine R, particularly its blinking dynamics. These simulations are used to model complex systems by generating random samples and observing their behavior over many trials. oregonstate.edu
In the context of Violamine R, Monte Carlo simulations have been employed to model the intermittent emission, or "blinking," of single molecules. These simulations are typically based on a multi-level electronic system, often involving a ground state, an excited state, and one or more "dark" states. oregonstate.eduoregonstate.eduresearchgate.net For Violamine R, studies have modeled blinking dynamics using a three-level electronic system, where the rate constants for the population and depopulation of the "dark" state are distributed. oregonstate.edu This approach allows for the simulation of fluorescence time traces that mimic experimental observations, providing insights into the underlying photophysical processes. researchgate.net
A key finding from Monte Carlo simulations of Violamine R's blinking in potassium acid phthalate (KAP) crystals is that the distributed kinetics observed are consistent with spectral diffusion, rather than intermolecular electron transfer being the sole origin of power-law behavior. oregonstate.edu The simulations help to quantify blinking dynamics in terms of switching rates and the probability distributions of "on" and "off" durations. oregonstate.edu
The parameters manipulated in these simulations can include transition rates between different electronic states, allowing researchers to mimic experimental changes and gain insights into the photophysical mechanisms. oregonstate.eduresearchgate.net For instance, by varying transition rates, the impact on "on" and "off" times in simulated fluorescence trajectories can be observed, aiding in the interpretation of experimental data. oregonstate.edu
Here is a conceptual representation of parameters that might be varied in Monte Carlo simulations for photophysical modeling:
| Parameter Type | Description | Typical Impact on Blinking |
| k_on | Rate of transition to emissive state | Affects "off" time duration |
| k_off | Rate of transition to non-emissive state | Affects "on" time duration |
| k_dark_decay | Rate of decay from dark state | Influences recovery to emissive state |
| Quantum Yield | Efficiency of photon emission | Affects overall brightness and blinking frequency |
| Environment | Properties of the surrounding matrix | Can alter rate constants and mechanisms (e.g., electron vs. proton transfer) |
Interactions of Violamine R with Diverse Host Environments and Chemical Species
Violamine R Inclusion Chemistry in Crystalline Matrices
Violamine R as a Luminescent Probe for Crystal Growth and Surface Interactions
Violamine R exhibits characteristic photoluminescence (PL) intermittency, often referred to as "blinking," which is highly dependent on its environment and temperature. wikipedia.org This property makes it a valuable luminescent probe for studying dynamic processes, such as crystal growth and surface interactions.
Research has demonstrated the utility of Violamine R in measuring temperatures, particularly those spanning the glass-transition temperature (Tg) of polymer hosts like poly(vinyl alcohol) (PVA), by analyzing its fluorescence intermittency. wikipedia.org This application leverages the sensitivity of the dye's blinking behavior to changes in the surrounding matrix's thermal properties.
When incorporated into single crystals of potassium acid phthalate (B1215562) (KAP), individual Violamine R molecules display intermittent emission. fishersci.caguidetopharmacology.orgcenmed.com The dynamics of this blinking can be quantitatively assessed by examining switching rates and the probability distributions of "on" and "off" durations. cenmed.com Studies on mixed crystals of KAP and Violamine R have revealed the presence of photophysical subpopulations; some molecules exhibit persistent emission, while others demonstrate a broad range of blinking behavior that is well-described by a power-law distribution. cenmed.com
Violamine R integrates into KAP crystals specifically within the {010} growth sector, localizing on the fast slopes of growth hillocks. easychem.org This observation highlights that single-molecule studies in mixed crystals are not limited to host/guest pairs with isomorphic structures. easychem.org The orientation of Violamine R within KAP crystals has been precisely determined, with an average orientation of 42.3 ± 10.4° from the citeab.com direction for a sample of 108 molecules. easychem.org
Table 1: Orientational Distribution of Single Violamine R Molecules in Potassium Acid Phthalate (KAP) Crystals
| Property | Value | Reference |
| Number of molecules analyzed | 108 | easychem.org |
| Average orientation from citeab.com direction | 42.3 ± 10.4° | easychem.org |
| Growth sector of incorporation | {010} | easychem.org |
| Location of incorporation | Fast slopes of growth hillocks | easychem.org |
Furthermore, investigations into the photoluminescence intermittency of single Violamine R molecules suggest that proton transfer plays a significant role. Deuterium substitution has been shown to notably alter the blinking characteristics of Violamine R, supporting the involvement of proton transfer in this phenomenon. uni.luuni.lu
Interactions of Violamine R with Nanomaterials
The interaction of fluorophores like Violamine R with nanomaterials, particularly metal nanoparticles, has opened avenues for enhancing their optical properties and developing advanced sensing and imaging technologies. A key phenomenon in this area is Metal-Enhanced Fluorescence (MEF), where the proximity of a fluorophore to a metallic nanostructure significantly boosts the fluorescent signal. labsolu.casigmaaldrich.comfishersci.se This enhancement is crucial for achieving lower detection limits in various applications. labsolu.ca
Plasmonic Effects and Enhanced Fluorescence of Violamine R with Metal Nanoparticles
The interaction of fluorophores with metal nanoparticles can lead to pronounced plasmonic effects, resulting in enhanced fluorescence and improved photophysical stability. Fluorophore-metal nanoparticle complexes have been observed to suppress blinking and reduce photobleaching events. sigmaaldrich.com
The underlying mechanism of MEF is primarily attributed to the locally enlarged electromagnetic field generated around metal nanoparticles due to localized surface plasmon resonance (LSPR). uni-freiburg.defishersci.ca This amplified field increases both the absorption and emission rates of nearby chromophores. Additionally, plasmon-coupled emission contributes to the amplification of the fluorophore's emission rates.
Several factors critically influence the optimization of emission enhancement, including resonant excitation, the spectral overlap between the fluorophore's emission spectrum and the surface plasmon resonance (SPR) bands of the metal nanoparticles, and the precise distance between the chromophore and the nanoparticle. Notably, the fluorescence enhancement is inversely proportional to the metal-fluorophore distance, meaning closer proximity generally leads to greater enhancement. Studies have demonstrated that silver nanoparticles, for instance, can significantly increase the fluorescence intensity of dyes. fishersci.se
Table 2: Key Factors Influencing Metal-Enhanced Fluorescence (MEF)
| Factor | Description | Effect on MEF | Reference |
| Local Electric Field | Amplified electromagnetic field around metal nanoparticles due to LSPR. | Increases absorption and emission rates. | |
| Plasmon-Coupled Emission | Energy transfer between fluorophore and plasmons, leading to amplified emission. | Amplifies emission rates. | |
| Chromophore-Nanoparticle Distance | Proximity of the fluorophore to the nanoparticle surface. | Inversely proportional to enhancement; closer is better. | |
| Spectral Overlap | Overlap between the fluorophore's emission spectrum and the metal nanoparticle's SPR bands. | Crucial for optimal enhancement. | |
| Resonant Excitation | Excitation wavelength matching the fluorophore's absorption and/or nanoparticle's SPR. | Enhances overall fluorescence. |
Development of Violamine R-based Nanocomposites for Enhanced Photostability
A common limitation of organic luminescent probes is their reduced photostability, which can lead to photobleaching and signal degradation over time. The development of nanocomposites offers promising strategies to overcome this challenge and enhance the photostability of fluorophores like Violamine R.
One effective approach involves forming fluorophore-metal nanoparticle complexes, which have been shown to reduce photobleaching events. sigmaaldrich.com Beyond metal nanoparticles, general strategies to improve fluorophore photostability include various chemical and physical modifications designed to protect the fluorophore's molecular backbone from degradation. guidetopharmacology.org
While specific examples for Violamine R-based nanocomposites are less detailed in the provided search results, the broader field of nanocomposite development for photostability offers relevant insights. For instance, assembling conjugated polyelectrolytes onto metal-organic framework (MOF) particles can significantly mitigate photodegradation by inhibiting photophysical processes such as photooxidation and photobleaching. guidetopharmacology.org This suggests a potential avenue for Violamine R. Furthermore, nanohybrid conjugated polyelectrolytes, when complexed with amphiphilic polymers like polyvinylpyrrolidone, can form nanoparticles exhibiting exceptional brightness and photostability, with complete suppression of blinking observed at the single-molecule level. guidetopharmacology.org These advancements in nanocomposite design provide a framework for future development of highly photostable Violamine R-based materials.
Applications of Violamine R in Fundamental Research Disciplines
Contributions of Violamine R to Chemical Biology Research
Violamine R has emerged as a valuable tool in chemical biology, primarily due to its fluorescent properties and its ability to interact with biological macromolecules. scbt.comnih.gov Its applications span molecular labeling, visualization, and advanced cellular imaging. scbt.comnih.gov
Principles of Selective Molecular Labeling and Visualization with Violamine R
Violamine R is widely utilized as a fluorescent dye in biological imaging, enabling researchers to label and visualize biological molecules such as proteins and nucleic acids. scbt.comnih.gov The selective binding of Violamine R to cellular components is a key principle behind its application in hematological studies, where it aids in the identification of cellular morphology and pathology. scbt.com Its unique chromophoric structure facilitates distinct spectral shifts upon interaction with biological targets, enhancing contrast in microscopy. scbt.com The dye's reactivity with specific functional groups present on biomolecules contributes to its targeted labeling capabilities, while its solubility in various solvents supports diverse experimental conditions. scbt.com
Mechanisms of Violamine R Interaction with Biological Macromolecules (Nucleic Acids, Proteins)
Violamine R is known for its selective binding to cellular components, particularly nucleic acids and proteins, which is crucial for its use in hematological and histological staining. scbt.comamericanelements.comlabsolu.ca The interaction mechanisms involve a combination of electrostatic and hydrophobic forces. scbt.com For instance, in the context of general dye-tissue interactions, dyes can bind to biological tissues through various types of bonds, including covalent bonds, polar covalent bonds (leading to hydrogen bonding), and van der Waals attractions (Keesom, Debye, and London forces). researchgate.net The potential for ionic bonding is influenced by the net charge of the dye and the geometry of its charge sites. researchgate.net Violamine R's molecular structure, containing both a sulfophenylamino group and a carboxyphenyl group, suggests a capacity for charged interactions with biological substrates. nih.gov Furthermore, studies on dye binding within protein crystals indicate that dyes with large hydrophobic cores and peripheral charged groups can interact with crystalline proteins, potentially in a manner similar to detergents, highlighting the role of hydrophobic interactions. nih.gov
Advanced Applications of Violamine R in Cellular and Subcellular Imaging Studies
Violamine R is commonly employed in fluorescence microscopy for visualizing cellular processes in real-time. scbt.comnih.gov Its utility extends to flow cytometry for the detection and analysis of cells based on their fluorescence properties, and in various biochemical assays for the detection and quantification of specific biomolecules like enzymes and receptors. scbt.comnih.gov The dye's ability to undergo distinct spectral shifts upon interaction with cellular components enhances its effectiveness in complex biological assays. scbt.com In advanced imaging contexts, Violamine R has been investigated in single-molecule experiments using confocal microscopy, particularly when incorporated into dye-doped crystal hosts, allowing for the interrogation of molecular alignment and photophysics at a high resolution. dergipark.org.tr Its application as a stain in hematology and histology further underscores its practical importance in visualizing cellular and subcellular structures for research and diagnostic purposes. scbt.comamericanelements.comlabsolu.ca
Role of Violamine R in Materials Science and Photonics Research
Violamine R's unique optical properties make it a significant compound in materials science and photonics, particularly in the design of advanced fluorophores and as a probe for polymer characteristics. sarchemlabs.comnih.goveasychem.org
Design and Development of Violamine R as a Fluorophore for Advanced Optical Applications
Violamine R is recognized as a potent fluorophore, a characteristic attributed to its xanthylium dye structure, which enables it to absorb and emit light at specific wavelengths. nih.govsarchemlabs.comnih.govmedchemexpress.com Its optical properties are critical for its applications:
Absorption Spectrum : Violamine R exhibits an absorbance peak at 529 nm, which is noted as its UV absorption maximum. mfa.org Another reported absorbance peak is at 752 nm. fishersci.ca
Emission Spectrum : Ensemble-averaged emission spectra of Violamine R, when embedded in potassium acid phthalate (B1215562) (KAP) crystals, show an emission maximum around 609 nm. washington.edu Subpopulations of molecules within this environment can exhibit red-shifted emission centered at approximately 620 nm and 639 nm. washington.edu
Stokes Shift : Violamine R demonstrates a Stokes shift, which is the difference between its excitation and emission wavelengths. researchgate.netreferencecitationanalysis.com This property is fundamental for fluorescence-based techniques, as it allows for the clear distinction between the emitted fluorescence and the excitation light using appropriate optical filters. researchgate.netlibretexts.org
Photoluminescence Intermittency (Blinking) : A notable photophysical characteristic of Violamine R is its environment and temperature-dependent photoluminescence (PL) intermittency, commonly referred to as "blinking." This phenomenon has been observed when Violamine R is embedded in matrices such as poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP). sarchemlabs.comnih.govresearchgate.netaatbio.com The complex xanthylium structure of Violamine R, with its various substituents, contributes to these distinct light absorption and emission properties, making it suitable for advanced optical applications. nih.gov
Utilization of Violamine R as a Probe for Polymer Dynamics and Microenvironments
Violamine R's fluorescence intermittency makes it a valuable probe for studying polymer dynamics and microenvironments. sarchemlabs.comnih.goveasychem.orgresearchgate.net Specifically, this property allows Violamine R to be used to measure temperatures that span the glass-transition temperature (Tg) of a polymer host, such as poly(vinyl alcohol) (PVA), by analyzing the changes in its fluorescence intermittency or blinking behavior. sarchemlabs.comnih.govaatbio.com
In materials science research, Violamine R can function as a highly sensitive ratiometric fluorescent probe capable of sensing subtle microscopic dynamics within polymers. easychem.org The design principle involves coupling the fluorophore's conformational relaxation dynamics to microenvironmental constraints, which are influenced by polymer structural features like chain length, conformation, and inter-/intramolecular interactions. easychem.org Single-molecule experiments involving Violamine R embedded in potassium acid phthalate (KAP) crystals have been conducted to investigate the alignment and photophysics of the dye within these hosts. dergipark.org.tr The observed fluorescence intermittency is notably influenced by the surrounding polymer matrix, and spectral diffusion, indicative of various dielectric environments within the host, has been reported for single Violamine R molecules in KAP. washington.eduresearchgate.net This sensitivity to its immediate environment underscores Violamine R's utility in providing detailed insights into the local properties and dynamic behavior of polymeric systems.
Q & A
Q. What are the optimal spectrophotometric parameters for detecting Violamine R in experimental settings?
Violamine R exhibits a distinct absorbance peak at 752 nm, making spectrophotometry the primary method for quantification. Researchers should calibrate instruments to this wavelength and validate measurements using standardized solvent systems (e.g., aqueous or ethanol-based). Path length (typically 1 cm) and concentration ranges (e.g., 0.1–10 µM) must be optimized to avoid signal saturation . For reproducibility, use spectral correction factors provided by tools like AAT Bioquest’s Quest Graph™ to account for instrumental variability .
Q. How can researchers validate the purity of Violamine R in synthesized or commercial samples?
Purity assessment requires a combination of spectral analysis and chromatographic methods. Compare absorbance ratios at 752 nm against reference spectra, ensuring no secondary peaks indicate impurities. High-performance liquid chromatography (HPLC) with a UV-Vis detector (set to 752 nm) can further isolate and quantify Violamine R fractions. Cross-referencing with molecular weight data (612.64 g/mol) via mass spectrometry adds additional validation layers .
Q. What solvent systems are most compatible with Violamine R for stable spectral measurements?
Aqueous buffers (pH 6–8) and polar solvents like ethanol are recommended due to Violamine R’s solubility profile. Pre-experiment solubility tests should be conducted, noting that solvent polarity may slightly shift the absorbance maximum (e.g., ±2 nm). Document solvent-specific extinction coefficients to enable cross-study comparisons .
Advanced Research Questions
Q. How can experimental design address contradictions in reported absorbance maxima for Violamine R across solvent systems?
Contradictions often arise from uncontrolled variables like pH, ionic strength, or solvent polarity. To resolve these, systematically vary one parameter at a time (e.g., pH 4–10 in buffer solutions) while measuring absorbance shifts. Use AAT Bioquest’s spectral viewer to normalize and overlay results, identifying trends. Statistical tools like ANOVA can quantify the significance of observed shifts, while meta-analyses of historical data may reveal methodological inconsistencies (e.g., calibration errors) .
Q. What advanced methodologies are recommended for studying Violamine R’s photostability under experimental conditions?
Design light-exposure experiments using controlled irradiance (e.g., 450–750 nm LED sources) and monitor absorbance decay over time. Pair spectrophotometric data with mass spectrometry to identify photodegradation byproducts. For reproducibility, document exposure duration, temperature, and solvent conditions. Use kinetic modeling (e.g., first-order decay equations) to quantify degradation rates and establish stability thresholds for storage recommendations .
Q. How can researchers optimize Violamine R for use as a fluorescent or absorptive marker in complex biological matrices?
In biological systems, matrix effects (e.g., protein binding or autofluorescence) require spectral deconvolution. Pre-treat samples with filtration or enzymatic digestion to reduce interference. For dual-mode detection (absorbance/fluorescence), validate excitation-emission profiles alongside 752 nm absorbance. Advanced techniques like time-resolved fluorescence or confocal microscopy may enhance specificity in tissue imaging, though preliminary tests must confirm Violamine R’s biocompatibility and non-toxicity .
Q. What statistical approaches are effective in reconciling conflicting extinction coefficient values for Violamine R?
Apply robust regression analysis to datasets from multiple studies, weighting results by methodological rigor (e.g., sample size, calibration standards). Bootstrap resampling can assess confidence intervals for reported coefficients. If discrepancies persist, conduct inter-laboratory studies using harmonized protocols (e.g., ISO guidelines) and reference materials. Transparent reporting of instrumental settings and raw data (via platforms like AAT Bioquest’s raw data request) is critical .
Methodological Frameworks
- Experimental Reproducibility : Always report solvent composition, instrument calibration details, and environmental conditions (temperature, humidity) to enable replication .
- Data Contradiction Analysis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to isolate variables causing discrepancies .
- Ethical and Reporting Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, especially when publishing spectral datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
